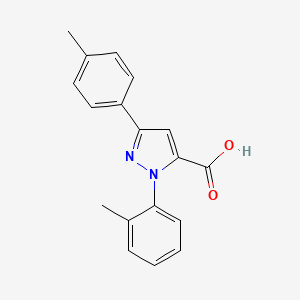
2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(Dimetilamino)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos de investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo dimetilamino, un grupo bencilideno, un grupo hidrazino y un grupo metoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-(4-(Dimetilamino)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la condensación de 4-(dimetilamino)benzaldehído con hidrato de hidrazina para formar el intermedio de hidrazona. Este intermedio se hace reaccionar luego con isocianato de 3-metoxifenilo en condiciones controladas para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para asegurar un alto rendimiento y pureza. Se pueden emplear técnicas avanzadas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-(4-(Dimetilamino)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones a menudo se llevan a cabo en solventes anhidros como el tetrahidrofurano (THF).
Sustitución: Nucleófilos como aminas, tioles o haluros; las reacciones pueden requerir catalizadores o condiciones específicas de pH.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxilados correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-(2-(4-(Dimetilamino)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial terapéutico en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-(4-(Dimetilamino)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a los efectos biológicos deseados. Los estudios detallados sobre su afinidad de unión, acoplamiento molecular y análisis de vías son esenciales para comprender su mecanismo preciso.
Comparación Con Compuestos Similares
Compuestos similares
Isocianato de 2-metoxifenilo: Se utiliza como reactivo en la síntesis orgánica con grupos funcionales similares.
1-(Dimetilamino)-3-[2-(3-metoxifeniletil)fenoxi]-2-propanol clorhidrato: Otro compuesto con un grupo dimetilamino y un grupo metoxifenilo.
Singularidad
2-(2-(4-(Dimetilamino)bencilideno)hidrazino)-N-(3-metoxifenil)-2-oxoacetamida es única debido a su combinación específica de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
357412-75-0 |
|---|---|
Fórmula molecular |
C18H20N4O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)15-9-7-13(8-10-15)12-19-21-18(24)17(23)20-14-5-4-6-16(11-14)25-3/h4-12H,1-3H3,(H,20,23)(H,21,24)/b19-12+ |
Clave InChI |
QUYGNLUECKYNPW-XDHOZWIPSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)


![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)
![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)
